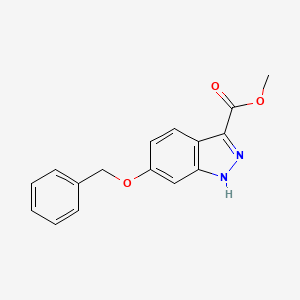

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate

描述

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds, and this particular derivative features a benzyloxy group at the 6th position and a carboxylate ester at the 3rd position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1H-indazole as the core structure.

Benzyl Protection: The indazole core is then subjected to a benzylation reaction to introduce the benzyloxy group at the 6th position. This is often achieved using benzyl chloride in the presence of a base such as potassium carbonate.

Carboxylation: The next step involves the introduction of the carboxylate ester group at the 3rd position. This can be done through a carboxylation reaction using reagents like carbon monoxide and a suitable catalyst.

Methylation: Finally, the carboxylate group is methylated using methanol in the presence of an acid catalyst to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, converting the benzyloxy group to a benzoyloxy group.

Reduction: Reduction reactions can be performed to remove the benzyloxy group, yielding the corresponding hydroxy compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: Benzoyloxy derivatives.

Reduction: Hydroxy derivatives.

Substitution: Amides, esters, and other substituted indazoles.

科学研究应用

Pharmaceutical Development

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is primarily recognized for its role as a pharmaceutical intermediate. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases:

- Oncology : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. Studies indicate that derivatives of indazole can effectively target pathways involved in tumor growth and metastasis .

- Anti-inflammatory Agents : The compound's interaction with cyclooxygenase enzymes suggests potential utility in developing anti-inflammatory medications. Research indicates that it can modulate the inflammatory response, making it relevant for conditions like arthritis and other inflammatory disorders.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating enzyme mechanisms and signaling pathways:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as MAPKAP kinases, which play crucial roles in cellular signaling. This inhibition can provide insights into the regulation of various biological processes .

- Mechanistic Studies : Researchers utilize this compound to explore the interactions between small molecules and biological macromolecules, aiding in the understanding of complex biochemical pathways .

Material Science

The unique properties of this compound extend beyond biological applications into material science:

- Polymer Development : Due to its structural stability and reactivity, the compound is being explored for use in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating materials for electronics and coatings .

Agricultural Chemistry

In agricultural settings, this compound has potential applications in formulating agrochemicals:

- Pesticide Development : The compound may contribute to the development of pesticides that enhance crop yield and resistance to pests. Its ability to interact with biological systems makes it a candidate for creating effective agrochemical solutions .

Analytical Chemistry

This compound is also utilized in analytical chemistry:

- Method Development : It plays a role in developing analytical methods for detecting and quantifying similar compounds, ensuring accuracy in research settings and quality control processes in pharmaceutical manufacturing .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

作用机制

The mechanism by which Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.

相似化合物的比较

Methyl 6-(benzyloxy)-1H-indole-3-carboxylate: Similar structure but lacks the nitrogen atom in the indazole ring.

Methyl 6-(benzyloxy)-1H-pyrazole-3-carboxylate: Similar functional groups but different heterocyclic core.

Uniqueness: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds. Its reactivity and versatility make it a valuable compound in various applications.

生物活性

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C16H15N2O3

- Molecular Weight : 285.30 g/mol

- Structure : The compound features a benzyloxy group attached to the indazole ring, which is crucial for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit their proliferation by affecting cell cycle regulation.

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects, potentially by inhibiting cyclooxygenase enzymes involved in inflammatory pathways .

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against certain bacterial strains, indicating its potential use as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting overall cellular metabolism and inflammatory responses .

- Cell Signaling Modulation : It interacts with various cell signaling pathways, leading to alterations in gene expression that contribute to its anticancer and anti-inflammatory effects.

- Binding Affinity : Molecular docking studies have shown that this compound can bind effectively to targets such as kinases, which play critical roles in cell proliferation and survival .

Case Studies and Experimental Data

- Anticancer Activity :

- Anti-inflammatory Effects :

-

Antimicrobial Properties :

- The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.

Comparative Table of Biological Activities

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data specific to this compound is limited, similar indazole derivatives are known for their favorable absorption and distribution characteristics. Safety data remains sparse; thus, standard laboratory safety protocols should be adhered to when handling the compound.

化学反应分析

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 6-(benzyloxy)-1H-indazole-3-carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl in H₂O/EtOH (1:1) | 85% | |

| Basic (NaOH, room temp) | 2M NaOH in H₂O/THF (3:1) | 78% |

The carboxylic acid product can participate in amide coupling reactions, as demonstrated by its use in synthesizing antitubercular agents via HATU-mediated couplings .

Reduction of the Ester Group

The ester is reduced to a primary alcohol using strong reducing agents.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux | 3-(hydroxymethyl)-6-(benzyloxy)-1H-indazole | 72% | |

| DIBAL-H | Toluene, -78°C | Partial reduction to aldehyde | 45% |

Hydrogenolysis of the Benzyloxy Group

Catalytic hydrogenation removes the benzyl protecting group, yielding a hydroxyl-substituted indazole.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 6-hydroxy-1H-indazole-3-carboxylate | 89% | |

| Pd(OH)₂ | H₂ (3 atm), MeOH, 50°C | Same as above | 92% |

The deprotected hydroxyl group enables electrophilic substitution (e.g., sulfonation or alkylation) .

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy moiety undergoes substitution with nucleophiles under mild conditions.

| Nucleophile | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C | 6-azido-1H-indazole-3-carboxylate | 68% | |

| KSCN | Acetone, reflux | 6-thiocyano derivative | 61% |

Cross-Coupling Reactions

The indazole core participates in palladium-catalyzed couplings, enabling structural diversification.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 6-aryl-substituted derivatives | 55–75% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-alkylated indazoles | 60% |

Amide Formation

The hydrolyzed carboxylic acid reacts with amines to form bioactive amides.

| Amine | Coupling Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chloroaniline | HATU, DIPEA | N-(4-chlorophenyl)amide | 88% | |

| Cyclohexylamine | EDC·HCl, HOBt | Cyclohexylamide | 82% |

Photochemical Reactions

UV irradiation induces dimerization or rearrangement in specific solvents.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), MeCN | Indazole dimer | 34% | |

| UV (365 nm), Benzene | Ring-expanded quinazoline | 28% |

属性

IUPAC Name |

methyl 6-phenylmethoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-16(19)15-13-8-7-12(9-14(13)17-18-15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSXQIRRNPDQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657881 | |

| Record name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-25-9 | |

| Record name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。